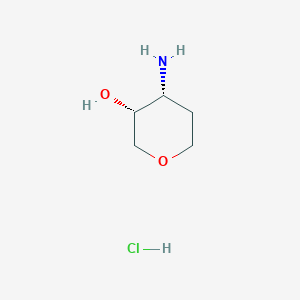

(3R,4R)-4-aminooxan-3-ol hydrochloride

Description

Historical Evolution and Growing Significance of Chiral Cyclic Amino Alcohols in Advanced Organic Chemistry

The history of chiral amino alcohols is deeply intertwined with the evolution of asymmetric synthesis itself. Early work often relied on resolving racemic mixtures or utilizing the "chiral pool"—naturally occurring enantiopure compounds like amino acids and terpenes. However, the demand for novel and structurally diverse chiral molecules spurred the development of synthetic methods to create non-natural amino alcohols.

The incorporation of these functionalities into a cyclic system, such as a tetrahydropyran (B127337) (oxane) ring, offered chemists a powerful tool. The rigid or semi-rigid nature of these cyclic scaffolds provides a higher degree of conformational control compared to their acyclic counterparts. This pre-organization is crucial in asymmetric transformations, where the precise spatial arrangement of reactive groups dictates the stereochemical outcome of a reaction.

Chiral cyclic amino alcohols have proven to be versatile as:

Chiral Auxiliaries: Temporarily attached to a substrate to direct a stereoselective reaction, after which they can be cleaved and recovered. wikipedia.orgepfl.chresearchgate.net The concept of the chiral auxiliary was pioneered by chemists like E.J. Corey and Barry Trost, and later expanded by others including David A. Evans with his influential oxazolidinone auxiliaries derived from amino alcohols.

Chiral Ligands: Coordinated to a metal center to create a chiral catalyst that can facilitate a wide range of enantioselective reactions, such as hydrogenations, alkylations, and aldol (B89426) reactions, often with high efficiency and stereocontrol. google.com

Key Synthetic Intermediates: Used as integral parts of a final target molecule, particularly in the synthesis of pharmaceuticals and natural products where the vicinal (1,2-) amino alcohol motif is a common feature. rsc.org

The growing significance of these compounds lies in their ability to provide access to sp³-rich scaffolds, which are increasingly sought after in drug discovery for their potential to offer improved physicochemical properties and to explore novel regions of chemical space. nih.gov

Structural Diversity and Conformational Analysis of Substituted Tetrahydropyran Scaffolds

The tetrahydropyran (THP) ring is a prevalent structural motif in a vast array of natural products, including many carbohydrates and complex polyether antibiotics. Its prevalence has made it an attractive scaffold in medicinal chemistry. nih.govresearchgate.net The introduction of substituents, such as the amino and hydroxyl groups found in (3R,4R)-4-aminooxan-3-ol, imparts specific chemical properties and creates defined stereochemical relationships.

The conformational behavior of the six-membered oxane ring is a critical aspect of its chemistry. Like cyclohexane, it predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of the ring oxygen atom introduces key differences:

The C-O bond is shorter than a C-C bond, slightly puckering the ring near the oxygen.

The oxygen atom lacks axial protons, reducing the number of 1,3-diaxial interactions compared to cyclohexane.

The presence of the electronegative oxygen atom leads to significant stereoelectronic effects, such as the anomeric effect, which can influence the preferred conformation of substituents, particularly at the C2 and C6 positions.

In a 3,4-disubstituted tetrahydropyran like the parent compound of our subject, the substituents (amino and hydroxyl groups) can exist in either axial or equatorial positions. The relative stability of these conformations is governed by a balance of steric and electronic factors, including steric hindrance between the substituents and potential intramolecular hydrogen bonding between the amino and hydroxyl groups.

Detailed conformational analysis is typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods. X-ray crystallography provides definitive solid-state structural information, including precise bond angles and torsion angles that describe the ring's pucker and substituent orientation. For example, studies on halogenated pyran analogues have shown how 1,3-diaxial repulsions can lead to deviations in intra-annular torsion angles from the ideal chair conformation.

Table 1: Representative Conformational Data of a Substituted Pyran Ring This table presents example data from a solid-state analysis of a related halogenated pyran analogue to illustrate the type of information gained from conformational studies. The values for (3R,4R)-4-aminooxan-3-ol hydrochloride may differ.

| Parameter | Bond/Atoms Involved | Value (°) |

| Bond Angle | C2-C3-C4 | ~110.5 |

| Bond Angle | C3-C4-C5 | ~111.2 |

| Torsion Angle | O1-C2-C3-C4 | ~54.8 |

| Torsion Angle | C2-C3-C4-C5 | ~-52.1 |

| Torsion Angle | C4-C5-C6-O1 | ~56.0 |

Positioning of this compound as a Key Chiral Building Block

This compound presents itself as a valuable chiral building block for several key reasons based on its distinct structural features. Its chemical formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol .

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3R,4R)-4-aminooxan-3-ol;hydrochloride |

| CAS Number | 1523530-38-2 |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| InChIKey | GZXXMEFWSWRREY-JBUOLDKXSA-N |

The molecule possesses three key features that make it an attractive intermediate in multi-step synthesis:

Defined Stereochemistry: The absolute configuration at both the C3 and C4 positions is fixed in the (3R,4R) arrangement. This allows chemists to introduce two adjacent, defined stereocenters into a target molecule in a single step, saving synthetic effort and avoiding the need for chiral separations later on.

Orthogonal Functionality: The compound contains a primary amine and a secondary alcohol. These two functional groups have different reactivity profiles, allowing for selective chemical modification. The amine can be acylated, alkylated, or used in reductive aminations, while the alcohol can be oxidized, etherified, or esterified. The hydrochloride salt form ensures stability and improves handling of the otherwise basic amine.

Constrained Conformation: As part of the tetrahydropyran ring, the relative cis orientation of the amino and hydroxyl groups is fixed. This conformational constraint can be exploited to influence the stereochemical outcome of reactions at these functional groups or at other positions on the molecule.

While specific examples of the use of this compound in the synthesis of named pharmaceutical agents are not widely reported in publicly accessible literature, its structure is emblematic of the type of scaffolds sought in modern drug discovery. The combination of a hydrophilic, hydrogen-bond donating/accepting amino alcohol group with a three-dimensional heterocyclic core makes it an ideal fragment for building molecules intended to interact with biological targets like enzymes or receptors. Its utility lies in its potential to serve as a starting material for the creation of libraries of more complex, sp³-rich molecules for biological screening. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4R)-4-aminooxan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXXMEFWSWRREY-JBUOLDKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,4r 4 Aminooxan 3 Ol Hydrochloride

Retrosynthetic Disconnections and Strategic Precursor Selection

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For (3R,4R)-4-aminooxan-3-ol, the analysis reveals several strategic bond disconnections that form the basis of potential synthetic routes.

Two primary retrosynthetic pathways are considered:

C-N Bond Disconnection: The most straightforward disconnection is that of the C4-N bond. This approach suggests a late-stage introduction of the amine functionality. The precursor would be an oxan-3-ol derivative with a suitable electrophilic center or a ketone at C4. This leads to precursors such as a cyclic epoxide or an enone, where stereoselective amination or reduction is the key final step.

Oxane Ring Disconnection: A more convergent approach involves disconnecting the oxane ring itself.

An oxa-Michael disconnection suggests a precursor that can undergo intramolecular cyclization.

A Prins cyclization disconnection is particularly powerful for forming tetrahydropyran (B127337) rings. nih.govresearchgate.net This deconstruction leads to a homoallylic alcohol and an aldehyde, which can be cyclized in the presence of an acid catalyst to form the oxane core. The challenge lies in controlling the stereochemistry of the newly formed centers.

These disconnections guide the selection of strategic precursors, which can be sourced from the chiral pool or constructed using de novo asymmetric methods.

Stereoselective and Asymmetric Synthesis Approaches to the Oxane Core

Achieving the specific (3R,4R) stereochemistry requires precise control throughout the synthesis. Several asymmetric strategies have been developed to construct the chiral oxane core with high fidelity.

The chiral pool provides access to inexpensive, enantiomerically pure starting materials derived from nature, such as carbohydrates and amino acids. numberanalytics.com Carbohydrates, with their inherent chirality and oxygenation patterns, are ideal precursors for oxane synthesis. elsevierpure.comresearchgate.net

A plausible route could begin with a readily available sugar like D-xylose. The synthesis would involve a sequence of functional group manipulations, including:

Selective protection and deoxygenation to remove unwanted hydroxyl groups.

Modification at C2 and C5 to facilitate ring closure into the oxane structure.

Introduction of the nitrogen functionality via a nucleophilic substitution reaction on a sulfonate-activated intermediate.

This approach leverages the existing stereocenters of the carbohydrate to establish the desired stereochemistry in the final product. While often requiring multiple steps, the stereochemical outcome is well-defined. scripps.edu

De novo strategies build the chiral centers from achiral or meso starting materials using catalytic asymmetric reactions. One of the most effective methods for generating the trans-1,2-amino alcohol motif is the biocatalytic asymmetric ring-opening (ARO) of a meso-epoxide. rsc.org

In this strategy, a cyclic meso-epoxide, such as a derivative of cyclohexene (B86901) oxide, is subjected to nucleophilic attack by an amine source (e.g., ammonia (B1221849) or azide). This reaction is catalyzed by enzymes like epoxide hydrolases or haloalcohol dehalogenases, which can proceed with high regio- and enantioselectivity. nih.gov The resulting trans-β-amino alcohol can then be further elaborated to form the oxane ring, for example, through a Baeyer-Villiger oxidation and subsequent functional group manipulations. The key advantage of this method is the direct, enzymatic installation of the correct relative and absolute stereochemistry of the amino and hydroxyl groups. rsc.orgmdpi.com

Recent research has demonstrated the utility of amine transaminases in fully biocatalytic ARO processes, offering an environmentally friendly route to chiral cyclic β-amino alcohols from readily available meso-epoxides. rsc.org

| Entry | Epoxide Substrate | Enzyme System | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| 1 | Cyclohexene Oxide | SpEH-AnDDH-BsLDH & CepTA | Ammonia (generated in situ) | 81.8 | >99 | rsc.org |

| 2 | Cyclopentene Oxide | Sc(OSO₃C₁₂H₂₅)₃ / Chiral Bipyridine | Aniline | 94 | 95 | organic-chemistry.org |

| 3 | cis-Stilbene Oxide | Lipase TL IM | Aniline | >95 | - | researchgate.net |

Table 1: Representative examples of catalytic asymmetric ring-opening of meso-epoxides to produce trans-β-amino alcohols.

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled selectivity of biocatalysts. Enzymes can be used for kinetic resolution of racemic intermediates or for the desymmetrization of meso compounds to achieve high enantioenrichment.

For the synthesis of (3R,4R)-4-aminooxan-3-ol, key enzymatic transformations could include:

Transaminase-mediated amination: A prochiral ketone precursor (oxan-3-ol-4-one) can be stereoselectively aminated using a transaminase enzyme to install the (4R)-amino group.

Dehydrogenase-mediated reduction: An oxan-4-amino-3-one precursor can be reduced with high stereoselectivity using an alcohol dehydrogenase (ADH) to generate the (3R)-hydroxyl group.

Lipase-catalyzed resolution: A racemic mixture of a key intermediate, such as a protected version of 4-aminooxan-3-ol, can be resolved through enantioselective acylation catalyzed by a lipase.

These biocatalytic steps are typically performed under mild, aqueous conditions, making them highly attractive for sustainable chemical manufacturing. mdpi.comresearchgate.net

Modern catalytic asymmetric methods offer direct and atom-economical routes to complex chiral molecules.

Prins Cyclization: The Prins cyclization is a powerful C-C and C-O bond-forming reaction that constructs a tetrahydropyran ring from a homoallylic alcohol and an aldehyde. nih.govresearchgate.netbeilstein-journals.org The development of asymmetric variants, using chiral Brønsted or Lewis acid catalysts, allows for the enantioselective synthesis of substituted oxanes. nih.gov For the target molecule, an asymmetric Prins cyclization could be envisioned between a chiral homoallylic alcohol and a protected glycoaldehyde derivative. The catalyst would control the facial selectivity of the aldehyde addition and the subsequent cyclization, thereby setting the stereocenters at C3 and C4.

| Entry | Catalyst | Aldehyde | Homoallylic Alcohol | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |

| 1 | Chiral Phosphoric Acid | o-Aminobenzaldehyde | Phenol-tethered alkenyl alcohol | 82 | >20:1 | 96 | nih.gov |

| 2 | InCl₃ | Phenylacetaldehyde | 4-trimethylsilylpent-4-en-2-ol | 75 | cis only | - | nih.gov |

| 3 | BiCl₃ (microwave) | Benzaldehyde | But-3-en-1-ol | 85 | single diastereomer | - | beilstein-journals.org |

Table 2: Examples of Prins cyclization for the synthesis of substituted tetrahydropyrans.

Nitrene Insertion: A more recent and highly advanced strategy involves the catalytic C-H amination via nitrene insertion. digitellinc.com This method could potentially be applied to a pre-existing chiral (3R)-oxan-3-ol. A chiral catalyst, typically based on rhodium or ruthenium, would generate a reactive nitrene species from a nitrogen source (like an azide (B81097) or dioxazolone). The hydroxyl group at C3 would direct the catalyst to the adjacent C-H bond at C4, enabling a site-selective and stereoselective insertion to form the C-N bond with the desired (4R) configuration. This approach is highly efficient as it avoids the need for pre-functionalization at the C4 position. nih.gov

Optimization of Reaction Pathways and Process Efficiency Enhancements

Optimizing a synthetic route is crucial for its practical application, focusing on maximizing yield, minimizing waste, and ensuring scalability and robustness. For the synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride, several factors would be critical in process optimization.

Catalyst Performance: In catalytic asymmetric steps, such as the Prins cyclization or C-H amination, optimization involves screening different ligands, metal precursors, and catalyst loadings to achieve the highest possible stereoselectivity and turnover number.

Reaction Conditions: Parameters such as solvent, temperature, concentration, and reaction time must be systematically varied. For instance, biocatalytic reactions are highly sensitive to pH and temperature, and finding the optimal buffer system is key to maximizing enzyme activity and stability.

Downstream Processing: The purification of intermediates and the final product is a major consideration. Developing crystalline intermediates or employing extraction-based purifications over chromatography can significantly improve process efficiency and reduce solvent waste.

Protecting Group Strategy: The choice of protecting groups for the amine and alcohol functionalities is critical. They must be stable to the reaction conditions of subsequent steps but easily removable at the end of the synthesis. An ideal route would minimize the number of protection/deprotection steps.

Flow Chemistry: For biocatalytic and some catalytic reactions, transitioning from batch to continuous-flow processing can offer significant advantages, including improved heat and mass transfer, shorter reaction times, and enhanced safety and scalability. researchgate.net

By systematically addressing these areas, a synthetic pathway can be refined from a laboratory-scale procedure to an efficient and scalable manufacturing process.

Green Chemistry Principles in the Synthesis of Chiral Aminooxanols

The growing emphasis on sustainable chemical manufacturing has propelled the integration of green chemistry principles into the synthesis of complex chiral molecules like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of chiral aminooxanols, the application of green chemistry is particularly focused on developing highly selective and efficient catalytic methods that replace traditional stoichiometric reagents.

A primary strategy in the sustainable synthesis of chiral amino alcohols and their derivatives is the use of biocatalysis. mdpi.com Enzyme-catalyzed reactions offer significant advantages over conventional chemical methods, including high enantioselectivity and regioselectivity under mild reaction conditions, such as ambient temperature and atmospheric pressure. researchgate.net This avoids the need for extreme temperatures or pressures, which are energy-intensive, and circumvents the use of harsh reagents that can lead to isomerization or racemization. researchgate.net

Multi-step enzymatic syntheses are of increasing interest as direct and sustainable routes from simple starting materials to chiral amino alcohols. nih.gov For instance, the combination of transketolase and transaminase enzymes in a cascade reaction can produce complex chiral molecules from simple, non-chiral starting materials. nih.gov Such biocatalytic cascades are more sustainable and cost-effective as they can utilize low-cost natural substrates in a one-pot system, thereby reducing purification steps and solvent waste. researchgate.net

The following table illustrates a comparison between a traditional synthetic approach and a potential green biocatalytic route for a generic chiral aminooxanol, highlighting key green chemistry metrics.

| Metric | Traditional Chemical Synthesis | Green Biocatalytic Synthesis |

| Catalyst | Stoichiometric chiral reagents, heavy metals | Reusable enzymes (e.g., transaminases, ketoreductases) |

| Solvents | Chlorinated hydrocarbons, volatile organic compounds | Water, buffer solutions, or minimal organic co-solvents |

| Reaction Conditions | High temperatures, high pressures, inert atmospheres | Ambient temperature and pressure |

| Atom Economy | Often low due to protecting groups and stoichiometric reagents primescholars.com | High, with fewer side products and no need for protecting groups |

| Waste Generation | Significant, including heavy metal waste and organic solvents | Minimal, primarily aqueous waste which is often biodegradable |

| Energy Consumption | High | Low |

Another core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. primescholars.com Traditional methods for creating chiral amines, such as the Gabriel synthesis, often exhibit very low atom economy due to the use of stoichiometric reagents that are not incorporated into the product. primescholars.com In contrast, biocatalytic approaches, like reductive amination using amine dehydrogenases, can achieve high conversion rates and enantiomeric excess in a single step, significantly improving atom economy. frontiersin.org The smart combination of different enzymes, such as an alcohol dehydrogenase and an amine dehydrogenase, can create redox-neutral cascades that further enhance sustainability. hims-biocat.eu

The use of renewable feedstocks is another cornerstone of green chemistry applicable to aminooxanol synthesis. nih.gov Lignocellulosic biomass, for example, is a rich source of highly functionalized building blocks that can be converted into valuable platform chemicals. nih.gov While the direct synthesis of this compound from renewable feedstocks is an area of ongoing research, the principles have been demonstrated for other chiral molecules. For example, carbohydrates can be transformed into key intermediates for producing a variety of chemicals, reducing the reliance on petrochemicals. nih.gov

Recent advancements have also explored the synergy between photoredox catalysis and biocatalysis to create novel synthetic pathways. nih.gov This approach can enable the stereoselective synthesis of non-canonical amino acids from abundant precursors like serine, demonstrating the potential for developing innovative and sustainable routes to complex chiral structures. nih.gov

The following table summarizes various enzyme classes and their potential application in the green synthesis of chiral aminooxanols.

| Enzyme Class | Catalytic Function | Application in Chiral Aminooxanol Synthesis |

| Transaminases (TAs) | Transfer of an amino group from a donor to a ketone or aldehyde acceptor | Asymmetric synthesis of the amino group with high enantioselectivity. researchgate.net |

| Ketoreductases (KREDs) | Stereoselective reduction of a ketone to a chiral alcohol | Creation of the chiral hydroxyl group. |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone to a chiral amine | Direct formation of the chiral amine center from a keto-intermediate. frontiersin.org |

| Lipases | Kinetic resolution of racemic alcohols or esters | Separation of enantiomers to yield the desired stereoisomer. |

| Halohydrin Dehalogenases | Ring-opening of epoxides with nucleophiles | Potential for constructing the oxane ring and introducing functional groups. |

By embracing these green chemistry principles, the synthesis of this compound and other chiral aminooxanols can be shifted towards more environmentally benign and efficient manufacturing processes, aligning with the broader goals of sustainable development in the pharmaceutical and chemical industries.

Chemical Transformations and Derivatization Strategies of the 3r,4r 4 Aminooxan 3 Ol Scaffold

Functional Group Interconversions and Selective Modifications at the Amino Moiety

The primary amino group at the C-4 position of the (3R,4R)-4-aminooxan-3-ol scaffold is a versatile handle for a variety of chemical modifications. Selective derivatization of this moiety, while preserving the hydroxyl group, is a common strategy in medicinal chemistry and drug discovery.

N-Protection and Deprotection Strategies

Protecting the amino group is often the initial step in the multi-step synthesis of complex molecules to prevent its unwanted reactions. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

Commonly employed nitrogen-protecting groups for scaffolds like (3R,4R)-4-aminooxan-3-ol include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions and is readily cleaved with acids such as trifluoroacetic acid (TFA). The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), is stable to acidic and basic conditions but can be removed by catalytic hydrogenation.

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |

N-Alkylation, Acylation, and Sulfonylation Reactions

N-Alkylation: The introduction of alkyl groups to the amino function can significantly modulate the biological activity of the resulting compounds. Reductive amination is a common method for N-alkylation, where the amino alcohol is reacted with an aldehyde or ketone in the presence of a reducing agent. Direct N-alkylation with alkyl halides can also be employed, often requiring prior protection of the hydroxyl group to ensure selectivity.

N-Acylation: Acylation of the amino group to form amides is a straightforward and widely used transformation. This is typically achieved by reacting the (3R,4R)-4-aminooxan-3-ol hydrochloride with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrochloride salt and the acid generated during the reaction.

N-Sulfonylation: The formation of sulfonamides is another important derivatization of the amino group. This is accomplished by reacting the amine with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a suitable base.

| Reaction Type | Reagent | Functional Group Formed |

| N-Alkylation | Aldehyde/Ketone + Reducing Agent or Alkyl Halide | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride or Acid Anhydride | Amide |

| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |

Formation of Ureas, Carbamates, and Amides

Ureas: Substituted ureas are prevalent motifs in many biologically active compounds. They can be synthesized from the (3R,4R)-4-aminooxan-3-ol scaffold by reaction with isocyanates. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also yield unsymmetrical ureas.

Carbamates: Carbamate derivatives can be prepared by reacting the amino group with a chloroformate, such as ethyl chloroformate, in the presence of a base. As mentioned in section 3.1.1, this reaction is also the basis for the introduction of common amine protecting groups like Boc and Cbz.

Amides: As detailed in section 3.1.2, amides are readily formed through N-acylation. This transformation is fundamental in peptide synthesis and for the generation of a wide array of functionalized molecules.

Stereocontrolled Modifications of the Hydroxyl Group

The secondary hydroxyl group at the C-3 position, with its defined (R)-stereochemistry, offers another site for structural modification. Selective reactions at this position, while the amino group is protected, allow for the synthesis of diverse derivatives with controlled stereochemistry.

O-Protection and Deprotection Methodologies

To perform selective reactions on the amino group or to introduce specific functionalities at the hydroxyl position, it is often necessary to protect the alcohol. Common protecting groups for hydroxyl functions include silyl (B83357) ethers, benzyl ethers, and esters.

Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are widely used due to their ease of introduction and removal under specific conditions. Benzyl ethers, formed by reaction with benzyl bromide in the presence of a base, are stable under a wide range of conditions and can be deprotected by hydrogenolysis.

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| Silyl Ethers (e.g., TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion source (e.g., TBAF) |

| Benzyl Ethers | Benzyl bromide, Base | Catalytic hydrogenation (e.g., H₂, Pd/C) |

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid, acid chloride, or anhydride. This reaction is often catalyzed by an acid or a coupling agent. Esterification can modify the lipophilicity and pharmacokinetic properties of the parent molecule.

Etherification: The formation of ethers at the C-3 position is typically achieved through a Williamson ether synthesis, where the corresponding alkoxide, generated by treating the alcohol with a strong base, reacts with an alkyl halide. This modification can introduce a variety of alkyl or aryl substituents.

| Reaction Type | Reagent | Functional Group Formed |

| Esterification | Carboxylic acid, Acid Chloride, or Anhydride | Ester |

| Etherification | Alkyl Halide, Base | Ether |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

The hydroxyl group of the (3R,4R)-4-aminooxan-3-ol scaffold, being a secondary alcohol, is theoretically susceptible to oxidation and reduction reactions. However, no specific studies detailing these transformations for this particular molecule have been found.

Hypothetical Oxidation Pathways:

Based on general organic chemistry principles, the secondary alcohol in the (3R,4R)-4-aminooxan-3-ol scaffold could potentially be oxidized to the corresponding ketone, (4R)-4-aminooxan-3-one. This transformation would require the use of selective oxidizing agents that are compatible with the amino group.

| Oxidizing Agent | Potential Product | Reaction Conditions |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | (4R)-4-aminooxan-3-one | Low temperature |

| Dess-Martin Periodinane (DMP) | (4R)-4-aminooxan-3-one | Room temperature |

| Parikh-Doering Oxidation (sulfur trioxide pyridine (B92270) complex, DMSO, triethylamine) | (4R)-4-aminooxan-3-one | Mild conditions |

This table is based on theoretical possibilities and not on documented experimental results for this compound.

Hypothetical Reduction Pathways:

The reduction of the hydroxyl group to yield (3R,4R)-4-aminooxane is a challenging transformation that would likely proceed through a two-step sequence. First, the hydroxyl group would need to be converted into a good leaving group, such as a tosylate or mesylate. Subsequent reduction with a suitable hydride reagent, like lithium aluminum hydride (LiAlH₄), could then afford the deoxygenated product.

| Step | Reagent | Intermediate/Product |

| 1. Activation | p-Toluenesulfonyl chloride (TsCl) in pyridine | (3R,4R)-4-aminooxan-3-yl 4-methylbenzenesulfonate |

| 2. Reduction | Lithium aluminum hydride (LiAlH₄) | (3R,4R)-4-aminooxane |

This table represents a hypothetical reaction sequence and is not based on published data for the specified compound.

Ring System Manipulations: Expansions, Contractions, and Annulations

The manipulation of the oxane ring in (3R,4R)-4-aminooxan-3-ol presents a synthetic challenge. There is no specific literature available that describes ring expansions, contractions, or annulations performed on this particular scaffold. Such transformations would likely require multi-step synthetic sequences and have not been reported.

Development of Novel Heterocyclic Systems Incorporating the Aminooxanol Core (e.g., Oxazolidinones, Morpholinones, Oxazines)

The vicinal amino alcohol functionality in (3R,4R)-4-aminooxan-3-ol makes it a potential precursor for the synthesis of various fused heterocyclic systems. However, a review of the scientific literature did not yield any specific examples of the synthesis of oxazolidinones, morpholinones, or oxazines directly from this compound. The development of such novel heterocyclic systems remains an unexplored area of research.

Stereochemical Integrity and Advanced Chiral Analysis of 3r,4r 4 Aminooxan 3 Ol Hydrochloride

Methodologies for Enantiomeric and Diastereomeric Purity Determination

The presence of two adjacent chiral centers in (3R,4R)-4-aminooxan-3-ol hydrochloride necessitates precise methods to distinguish it from its stereoisomers: the (3S,4S) enantiomer and the (3R,4S) and (3S,4R) diastereomers.

Chiral Chromatography (HPLC, GC) for Enantioseparation

Chiral chromatography is a cornerstone technique for the separation and quantification of stereoisomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the most effective methods for this purpose. nih.govgcms.cz

For a polar compound like an amino alcohol, chiral HPLC is often the preferred method. The separation mechanism relies on the differential, transient formation of diastereomeric complexes between the enantiomers in the sample and the chiral selector immobilized on the stationary phase. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been successfully used for the separation of a wide range of chiral pharmaceuticals, including amino alcohols. nih.govresearchgate.net

The choice of mobile phase is critical for achieving optimal resolution. In normal-phase mode, mixtures of alkanes (like hexane) with alcohols (like ethanol (B145695) or isopropanol) are common. In reversed-phase mode, aqueous buffers with organic modifiers such as acetonitrile (B52724) or methanol (B129727) are used. For amino compounds, additives to the mobile phase may be required to improve peak shape and resolution.

| Technique | Chiral Stationary Phase (CSP) Type | Example CSP | Typical Mobile Phase | Detection Method |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based | Immobilized Amylose or Cellulose derivatives (e.g., Chiralpak® series) | Hexane/Ethanol/Diethylamine | UV, MS |

| Chiral HPLC | Pirkle-type | (R,R)-Whelk-O 1 | Hexane/Isopropanol | UV |

| Chiral GC | Cyclodextrin-based | Derivatized β-cyclodextrin (e.g., Rt-βDEXsm) | Helium | FID, MS |

Chiral GC can also be employed, typically after derivatization of the polar amino and hydroxyl groups to increase volatility. Cyclodextrin-based stationary phases are commonly used for the GC separation of enantiomers. gcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents and Derivatizing Agents

NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for chiral analysis. scilit.com Since the NMR spectra of enantiomers are identical in an achiral environment, a chiral auxiliary must be introduced to induce non-equivalence.

Chiral Solvating Agents (CSAs) are chiral compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. researchgate.netnih.gov This association leads to differential shielding of the analyte's protons, resulting in separate signals for each enantiomer in the ¹H NMR spectrum. The chemical shift difference (Δδ) is dependent on the strength of the interaction and the concentration of the CSA. BINOL derivatives are examples of CSAs that can be effective for amino alcohols. nih.gov

Chiral Derivatizing Agents (CDAs) react covalently with the analyte to form stable diastereomers, which have distinct NMR spectra. scilit.comresearchgate.net Reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can react with the hydroxyl or amino group of (3R,4R)-4-aminooxan-3-ol to form diastereomeric esters or amides. These diastereomers will exhibit different chemical shifts, particularly for protons near the newly formed chiral center, allowing for quantification of the enantiomeric excess. mdpi.com

| Method | Chiral Auxiliary | Interaction Type | Observed NMR Effect | Key Advantage |

|---|---|---|---|---|

| CSA Method | (R)- or (S)-BINOL | Non-covalent (diastereomeric complex) | Splitting of enantiomeric signals (Δδ) | Non-destructive, sample is recoverable |

| CDA Method | Mosher's acid chloride | Covalent (diastereomeric product) | Distinct spectra for each diastereomer | Larger, more easily quantifiable signal separation |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light, is a primary method for determining the absolute configuration of a chiral molecule in solution. mtoz-biolabs.com

The absolute configuration of this compound can be unequivocally assigned by comparing its experimental CD spectrum with a theoretically calculated spectrum. spark904.nl This process involves:

Performing a conformational search for the molecule using computational chemistry methods.

Calculating the theoretical CD spectrum for a known configuration (e.g., 3R,4R) using Time-Dependent Density Functional Theory (TDDFT). nih.gov

Recording the experimental CD spectrum of the purified enantiomer.

A direct comparison between the experimental and calculated spectra confirms the absolute configuration. A positive match validates the (3R,4R) assignment, whereas a mirror-image spectrum would indicate the (3S,4S) configuration. researchgate.net

Vibrational Circular Dichroism (VCD) is a related technique that provides similar information based on infrared light and can be a powerful alternative for molecules without strong UV chromophores. spark904.nl

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute configuration. wikipedia.org For this compound, this technique can precisely map the spatial arrangement of all atoms, confirming the cis relationship between the C3-hydroxyl and C4-amino groups and their specific orientations.

To determine the absolute configuration, anomalous dispersion effects are utilized. When a heavy atom is not present in the molecule, the analysis of the chloride counter-ion can often be sufficient. The analysis yields a Flack parameter; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with high confidence. nih.gov

| Parameter Determined | Significance for Stereochemical Analysis |

|---|---|

| 3D Atomic Coordinates | Provides the exact molecular geometry and conformation in the solid state. |

| Bond Lengths and Angles | Confirms the connectivity and relative stereochemistry (e.g., cis/trans). |

| Flack Parameter | Provides a statistical measure to reliably determine the absolute configuration (e.g., R/S). |

| Crystal Packing Information | Reveals intermolecular interactions, such as hydrogen bonding, in the crystal lattice. |

Mechanisms of Racemization and Strategies for Stereochemical Preservation

Maintaining the stereochemical integrity of this compound during synthesis, purification, and storage is crucial. Racemization, the conversion of an enantiomer into a mixture of itself and its opposite enantiomer, can compromise the quality of the compound.

For this amino alcohol, the stereocenter at C4, which is alpha to the amino group, is potentially susceptible to racemization under certain conditions. A plausible mechanism involves base-catalyzed enolization or a related deprotonation-reprotonation sequence at the C4 position. Although less likely, the C3 stereocenter could be affected under harsh oxidative and then reductive conditions.

Strategies to preserve the stereochemical integrity include:

pH Control: Avoiding strongly acidic or basic conditions that could catalyze racemization. Maintaining a near-neutral pH is generally advisable.

Temperature Control: Storing the compound at low temperatures can significantly slow the rate of potential degradation or racemization pathways.

Avoidance of Harsh Reagents: During synthesis and handling, the use of strong bases or oxidizing agents should be carefully controlled or avoided.

Inert Atmosphere: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation pathways that might compromise the chiral centers.

Computational and Theoretical Studies of 3r,4r 4 Aminooxan 3 Ol Hydrochloride

Conformational Analysis and Energy Landscapes of the Oxane Ring System

The six-membered oxane ring of (3R,4R)-4-aminooxan-3-ol is not planar and exists as an equilibrium of multiple conformations. Understanding the relative energies and interconversion pathways of these conformers is crucial, as the three-dimensional structure dictates the molecule's biological activity and physical properties.

Computational methods, particularly density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface (PES) of the oxane ring. researchgate.net The primary conformations for a six-membered ring are the low-energy chair forms and higher-energy flexible forms, including boat and twist-boat structures. For (3R,4R)-4-aminooxan-3-ol, the substituents—an amino group at C4 and a hydroxyl group at C3—significantly influence the conformational equilibrium.

In the (3R,4R) configuration, the amino and hydroxyl groups are cis relative to each other. The two possible chair conformations would place these substituents in either axial-equatorial or equatorial-axial arrangements. Due to steric hindrance, the conformer with the bulky substituents in the equatorial position is generally favored. However, intramolecular hydrogen bonding between the amino and hydroxyl groups can stabilize conformers that might otherwise be higher in energy.

The energy landscape is a map of all possible conformations and the energy barriers between them. nih.gov Computational studies can identify the global minimum energy conformation as well as local minima and the transition states that connect them. researchgate.net This analysis reveals the flexibility of the ring system and the energetic cost of conformational changes.

| Conformer | Substituent Orientation (3-OH, 4-NH3+) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Chair 1 | Equatorial, Axial | 0.00 | Global minimum, lowest steric strain. |

| Chair 2 | Axial, Equatorial | 2.5 | Higher steric strain due to axial groups. |

| Twist-Boat | - | 5.8 | Intermediate in chair-chair interconversion. |

| Boat | - | 7.2 | High energy due to eclipsing interactions. |

Electronic Structure, Reactivity Prediction, and Frontier Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to predict how a molecule will interact with other reagents. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

For (3R,4R)-4-aminooxan-3-ol hydrochloride, the HOMO is expected to be localized on the lone pair of electrons of the oxygen atom in the hydroxyl group and the nitrogen atom of the amine. These regions are nucleophilic, meaning they are likely to donate electrons and react with electrophiles. The LUMO, conversely, represents the lowest energy empty orbital and indicates the sites most susceptible to nucleophilic attack. In this molecule, the LUMO is likely an antibonding orbital associated with the C-O and C-N bonds.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive. Computational software can calculate the energies and visualize the shapes of these orbitals, providing a detailed picture of the molecule's reactive sites.

| Orbital | Calculated Energy (eV) | Primary Atomic Contribution | Predicted Reactivity |

|---|---|---|---|

| HOMO | -9.8 | Nitrogen (amine), Oxygen (hydroxyl) | Nucleophilic/Electron Donor |

| LUMO | 2.1 | C3, C4, N, O (antibonding) | Electrophilic/Electron Acceptor |

| HOMO-LUMO Gap | 11.9 | - | Indicates high kinetic stability. |

Transition State Modeling and Mechanistic Elucidation of Synthetic Steps

Computational chemistry is invaluable for studying reaction mechanisms. A common synthetic route to vicinal amino alcohols involves the ring-opening of an epoxide with an amine. jsynthchem.com For (3R,4R)-4-aminooxan-3-ol, this could involve the reaction of an appropriate oxirane precursor with ammonia (B1221849) or an ammonia equivalent.

Transition state theory allows for the calculation of the high-energy structures that exist transiently between reactants and products. researchgate.net By modeling the transition state, chemists can understand the stereochemical outcome of a reaction and identify the factors that control its rate. For the epoxide ring-opening, two primary mechanisms are possible: a backside SN2 attack or an SN1-like mechanism under acidic conditions. libretexts.org

Computational modeling can determine the activation energies for both pathways. This involves locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. The calculated energy barrier provides a theoretical reaction rate. Furthermore, the model can include solvent molecules to understand their role in stabilizing the transition state and influencing the reaction mechanism. researchgate.net

| Mechanism | Solvent Model | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| SN2 | Water (implicit) | 18.5 | Inversion of stereochemistry at the attacked carbon. |

| SN1-like (protonated epoxide) | Water (implicit) | 15.2 | Attack at the more substituted carbon, potential for mixed stereochemistry. |

Molecular Dynamics Simulations to Investigate Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For this compound in solution, MD simulations are used to study how the molecule interacts with the solvent and with the chloride counter-ion.

In an aqueous environment, the protonated amino group and the hydroxyl group will act as hydrogen bond donors, while the oxygen of the hydroxyl group and the oxane ring can act as hydrogen bond acceptors. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

These simulations also shed light on the structure of the solvation shell around the molecule and the dynamics of the water molecules within it. rsc.org Understanding the solvation is critical, as it affects the molecule's conformation, stability, and interactions with biological targets. The interaction between the positively charged ammonium (B1175870) group and the negatively charged chloride ion can also be explored, determining whether they exist as a tight ion pair or are fully solvated and separated.

| Interaction Type | Donating Group | Accepting Group | Average Lifetime (ps) |

|---|---|---|---|

| Hydrogen Bond | -NH3+ | Water (O) | 5.2 |

| Hydrogen Bond | -OH | Water (O) | 3.8 |

| Hydrogen Bond | Water (H) | -OH (O) | 2.5 |

| Ionic Interaction | -NH3+ | Cl- | Variable (depends on concentration) |

Prediction and Interpretation of Advanced Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic properties, which is essential for structure elucidation and the interpretation of experimental data. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide a wealth of structural information.

NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. doaj.org These calculations can predict the chemical shifts for different conformers, and the predicted spectrum can be compared with experimental data to determine the dominant conformation in solution.

Vibrational frequencies from IR and Raman spectroscopy can also be computed. nih.gov The calculated spectrum helps in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of O-H, N-H, and C-O bonds. researchgate.net Discrepancies between the calculated and experimental spectra can point to specific intermolecular interactions, such as hydrogen bonding, that are present in the experimental sample but may not be fully captured by the computational model.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | 3.8 (H3), 3.5 (H4) | Protons on carbons bearing OH and NH3+ |

| ¹³C NMR | Chemical Shift (ppm) | 72.5 (C3), 55.8 (C4) | Carbons bearing OH and NH3+ |

| IR | Frequency (cm⁻¹) | 3350 | O-H stretch |

| IR | Frequency (cm⁻¹) | 3100-2800 | N-H stretch (broad) |

| Raman | Frequency (cm⁻¹) | 1080 | C-O stretch |

The Versatility of this compound as a Chiral Building Block in Advanced Organic Synthesis

This compound is a specialized chiral chemical compound valued in organic synthesis for its defined stereochemistry. ambeed.combldpharm.com As a bifunctional molecule featuring both an amino group and a hydroxyl group on a tetrahydropyran (B127337) ring, it serves as a valuable starting material, or "building block," for constructing more complex, stereochemically-defined molecules. Its rigid cyclic structure and specific spatial arrangement of functional groups make it an attractive scaffold for various applications in synthetic chemistry.

Utility As a Chiral Building Block and Scaffold in Complex Organic Synthesis

The primary utility of (3R,4R)-4-aminooxan-3-ol hydrochloride lies in its application as a chiral building block. Chiral building blocks are essential components in modern organic synthesis, particularly in the pharmaceutical industry, where the three-dimensional structure of a molecule is critical to its biological function. nih.govresearchgate.net The fixed stereocenters of this compound allow chemists to introduce chirality into a target molecule with a high degree of control.

Asymmetric synthesis aims to create complex molecules with specific three-dimensional geometries, a common requirement for biologically active compounds like natural products. Chiral building blocks such as this compound are integral to this process. The inherent chirality of the building block is transferred to the final product, guiding the formation of new stereocenters. The tetrahydropyran (B127337) (oxan) core is a structural motif found in numerous natural products, making this compound a potentially useful starting point for the synthesis of natural product analogues. tandfonline.com While the compound is classified for this purpose, specific, documented examples of its incorporation into the total synthesis of complex natural product analogues are not extensively detailed in readily available scientific literature.

Diversity-oriented synthesis (DOS) is a strategy used to create large collections of structurally diverse molecules, known as chemical libraries, for high-throughput screening in drug discovery. cam.ac.uk The goal of DOS is to explore a wide range of "chemical space" to identify novel molecular scaffolds with interesting biological properties. researchgate.net Chiral building blocks with multiple functional groups, like this compound, are ideal starting points for DOS. The amino and hydroxyl groups can be independently modified with a variety of reagents, allowing for the divergent synthesis of a library of related compounds from a single, stereochemically-defined core. General strategies for the diversity-oriented synthesis of pyran-based scaffolds have been developed, but specific libraries built from this compound are not prominently featured in published studies. researchgate.netnih.gov

Asymmetric catalysis relies on chiral catalysts to produce enantiomerically pure products from non-chiral starting materials. A key component of many such catalysts is a chiral ligand, which coordinates to a metal center and creates a chiral environment that influences the stereochemical outcome of the reaction. Amino alcohols are a well-established class of precursors for synthesizing effective chiral ligands. researchgate.netru.nl The (3R,4R)-4-aminooxan-3-ol scaffold, with its defined stereochemistry and coordination sites (the amino and hydroxyl groups), is a suitable candidate for development into novel chiral ligands. However, detailed research outlining the synthesis and successful application of specific ligands derived from this particular compound in major catalytic reactions is limited in the current body of scientific literature.

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins, to study their function. The development of these probes requires a molecular scaffold that allows for the systematic attachment of reporter groups (like fluorescent tags) and reactive groups without losing binding affinity for the target. The rigid structure of the aminopyranol scaffold can serve as a foundation for building such probes. By functionalizing the amino or hydroxyl groups, researchers can attach different functionalities to create a library of probes for screening. rsc.org Although the principle is sound, the application of this compound as a core scaffold in published chemical probe development is not widely documented.

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation, reducing waste and saving time. These reactions often involve bifunctional molecules that can react sequentially with several other reagents. The presence of both a nucleophilic amino group and a hydroxyl group on the this compound structure makes it a theoretically suitable substrate for certain MCRs. For instance, amino alcohols can participate in cascade reactions to form complex heterocyclic systems. Despite this potential, specific examples demonstrating the integration of this compound into such efficient synthetic routes are not readily found in scientific databases.

Emerging Research Directions and Future Prospects for 3r,4r 4 Aminooxan 3 Ol Hydrochloride Chemistry

Novel Catalytic Systems and Flow Chemistry Approaches for Enhanced Synthesis

The synthesis of highly substituted aminotetrahydropyrans, such as (3R,4R)-4-aminooxan-3-ol, is an area of active research. nih.govresearchgate.netnih.gov Traditional synthetic methods often require multiple steps and may lack stereocontrol. The development of novel catalytic systems is crucial for improving the efficiency and selectivity of these syntheses. For instance, palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans has been demonstrated as a powerful tool for the direct functionalization of the tetrahydropyran (B127337) ring. nih.govresearchgate.netnih.gov This approach, utilizing a transient directing group, allows for the introduction of aryl substituents with high stereoselectivity. Future research in this area could focus on expanding the scope of catalysts to include other transition metals and developing catalytic systems that enable a broader range of C-H functionalization reactions on the oxane ring of (3R,4R)-4-aminooxan-3-ol.

Flow chemistry is emerging as a transformative technology in organic synthesis, offering advantages such as enhanced reaction control, improved safety, and facile scalability. springerprofessional.demdpi.commdpi.com The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field. springerprofessional.demdpi.commdpi.comdurham.ac.uk For the synthesis of (3R,4R)-4-aminooxan-3-ol hydrochloride, flow chemistry could be employed to perform multi-step sequences in a continuous fashion, minimizing the need for isolation and purification of intermediates. uc.pt This could lead to a more streamlined and efficient manufacturing process. Furthermore, the precise control over reaction parameters in a flow reactor could enhance the stereoselectivity of the key bond-forming reactions.

| Catalytic System | Potential Application in (3R,4R)-4-aminooxan-3-ol Synthesis | Key Advantages |

| Palladium(II) with a transient directing group | Stereoselective C-H arylation of the oxane ring | High stereoselectivity, direct functionalization |

| Chiral Lewis acid catalysts | Asymmetric ring-opening of epoxides | Control over stereochemistry |

| Biocatalysts (e.g., enzymes) | Enantioselective reduction or amination | High enantioselectivity, mild reaction conditions |

Exploration of Unconventional Functionalization Pathways and Bioorthogonal Derivatization

Beyond the synthesis of the core structure, the selective functionalization of this compound opens up avenues for creating diverse molecular libraries. The presence of both an amino and a hydroxyl group provides orthogonal handles for derivatization. Unconventional functionalization pathways could involve late-stage C-H activation at other positions of the tetrahydropyran ring or novel transformations of the existing functional groups.

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for the application of this compound in chemical biology. nih.gov The amino or hydroxyl group of this compound could be modified with a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would allow for its conjugation to biomolecules through reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govacs.org Such derivatized molecules could be used as probes to study biological processes or as components of targeted drug delivery systems. nih.gov

| Bioorthogonal Reaction | Functional Group on (3R,4R)-4-aminooxan-3-ol | Potential Application |

| Staudinger Ligation | Azide | Labeling of biomolecules |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide or Alkyne | Targeted drug delivery, imaging |

| Tetrazine Ligation | Strained alkene or alkyne | "Click-to-release" applications |

Applications in Supramolecular Chemistry and Self-Assembly Processes

The principles of supramolecular chemistry, which focus on non-covalent interactions, can be leveraged to design novel materials and systems based on this compound. The protonated amino group of the hydrochloride salt can participate in hydrogen bonding and electrostatic interactions, making it a potential guest molecule for various host systems, such as crown ethers or cyclodextrins. beilstein-journals.org The formation of such host-guest complexes could be used to control the solubility, reactivity, or delivery of the compound.

Furthermore, the bifunctional nature of (3R,4R)-4-aminooxan-3-ol could be exploited in the design of self-assembling systems. Through appropriate derivatization, molecules based on this scaffold could be engineered to form well-defined supramolecular structures, such as nanotubes, vesicles, or gels. These self-assembled materials could find applications in areas like drug encapsulation, tissue engineering, or catalysis.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. beilstein-journals.orgnih.govrsc.org These computational tools can be employed to predict optimal synthetic routes, reaction conditions, and catalysts for the synthesis of complex molecules like this compound. beilstein-journals.orgrsc.org By analyzing vast datasets of chemical reactions, ML algorithms can identify novel and efficient synthetic pathways that may not be apparent to human chemists. nih.gov

Investigation of Unexplored Stereochemical Variants and their Distinct Synthetic Utilities

While this article focuses on the (3R,4R) stereoisomer, the systematic investigation of the other stereochemical variants of 4-aminooxan-3-ol hydrochloride is a crucial area for future research. The (3S,4S), (3R,4S), and (3S,4R) isomers will likely exhibit distinct chemical and biological properties due to their different three-dimensional arrangements of the amino and hydroxyl groups.

The development of stereoselective synthetic routes to each of these isomers is a significant challenge that will require the application of modern asymmetric synthesis methodologies. Once synthesized, these stereoisomers can be used as chiral building blocks in the synthesis of more complex molecules, such as pharmaceuticals and natural products. A comparative study of the reactivity and utility of each stereoisomer in various chemical transformations would provide valuable insights for synthetic chemists and could lead to the discovery of novel and more effective synthetic strategies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,4R)-4-aminooxan-3-ol hydrochloride with high stereochemical purity?

- Methodological Answer : The synthesis requires asymmetric catalysis or chiral auxiliaries to control the stereochemistry at the 3R and 4R positions. Techniques like Sharpless dihydroxylation or enzymatic resolution may be employed to minimize racemization. Post-synthesis, chiral HPLC or capillary electrophoresis should confirm enantiomeric excess (≥98%) . Polarimetry and X-ray crystallography can further validate the absolute configuration .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the tetrahydropyran ring structure and amine/hydroxyl proton environments. For example, the axial-equatorial coupling of protons on C3 and C4 should match computational predictions (e.g., DFT calculations) .

- Mass Spectrometry (LC-MS/HRMS) : Confirm the molecular ion peak at m/z 153.61 (for CHClNO) with ≤2 ppm error .

- Purity Assessment : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to achieve ≥95% purity. Discrepancies in reported purity (e.g., 95% vs. 97%) can arise from column selection or detection wavelengths; cross-validate with -NMR integration .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (argon) at −20°C in desiccated, amber vials to prevent hydrolysis of the amine hydrochloride salt. Periodic stability testing via TLC or HPLC is advised to detect degradation (e.g., free amine formation) .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound impact biological activity, and what methods resolve them?

- Methodological Answer : Even 2% of the (3S,4S) enantiomer can alter receptor binding or enzymatic inhibition profiles. Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane:isopropanol:diethylamine (80:20:0.1) to resolve enantiomers. Kinetic studies (e.g., IC comparisons) should quantify activity differences between stereoisomers .

Q. What computational strategies predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In Silico Modeling : Tools like Schrödinger’s QikProp or SwissADME estimate logP (∼−1.2), solubility (>10 mg/mL in water), and blood-brain barrier penetration (low). Molecular dynamics simulations can assess membrane permeability .

- Metabolism Prediction : CYP450 isoform interactions (e.g., CYP3A4) may be modeled using StarDrop or MetaSite. Validate with in vitro microsomal assays .

Q. How do structural modifications at the 3R and 4R positions influence activity in enzymatic assays?

- Methodological Answer :

- SAR Studies : Replace the hydroxyl group with methoxy or azide functionalities to assess hydrogen-bonding requirements. Compare inhibitory activity against α-mannosidases or related enzymes using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-mannopyranoside) .

- Crystallography : Co-crystallize derivatives with target enzymes (e.g., GH38 family) to map binding interactions. Mutagenesis (e.g., D204A in active sites) can validate mechanistic hypotheses .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

- Process Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For example, a 5°C increase in reaction temperature may improve yield by 15% while maintaining stereoselectivity .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., DSC for melting point, identical NMR solvents).

- Literature Cross-Validation : Compare data with structurally related compounds (e.g., (3R,4S)-isomer, CAS 1096594-11-4) to identify systematic errors. For instance, a reported melting point of 210°C vs. 205°C may arise from polymorphic forms, which can be confirmed via XRPD .

Safety and Compliance

Q. What in vitro assays establish preliminary toxicity profiles for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.